N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide
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Overview
Description
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a methoxy group, a nitro group, and a tosyl group attached to a benzothiazole ring
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to inhibition of the target’s function . In the case of anti-tubercular activity, they inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .
Biochemical Pathways
Given its potential anti-tubercular activity, it can be inferred that it affects the cell wall biosynthesis pathway in mycobacterium tuberculosis by inhibiting the dpre1 enzyme .
Result of Action
Given its potential anti-tubercular activity, it can be inferred that it leads to the death of mycobacterium tuberculosis by disrupting its cell wall biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy and Nitro Groups: The methoxy and nitro groups are introduced through electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while methoxylation can be performed using methanol and a suitable catalyst.
Attachment of the Tosyl Group: The tosyl group is introduced by reacting the intermediate compound with tosyl chloride in the presence of a base such as pyridine.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the intermediate compound with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of N-(4-methoxy-6-aminobenzo[d]thiazol-2-yl)-3-tosylpropanamide.
Substitution: Formation of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(substituted)propanamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 4-iodo-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
Uniqueness
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide is unique due to the presence of the methoxy, nitro, and tosyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other benzothiazole derivatives.
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S2/c1-11-3-5-13(6-4-11)29(25,26)8-7-16(22)19-18-20-17-14(27-2)9-12(21(23)24)10-15(17)28-18/h3-6,9-10H,7-8H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYLBFZJRWPQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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